tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane
Description
This compound is a silyl-protected alcohol featuring a chiral ethoxy linker (1R configuration) and a 4-[3-(trifluoromethyl)diazirin-3-yl]phenyl substituent. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes. The diazirinyl group is a photoreactive moiety widely used in photoaffinity labeling to study biomolecular interactions . The trifluoromethyl (CF₃) group contributes to metabolic stability and lipophilicity, making the compound valuable in biochemical and medicinal chemistry research.
Properties
Molecular Formula |
C16H23F3N2OSi |
|---|---|
Molecular Weight |
344.45 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane |
InChI |
InChI=1S/C16H23F3N2OSi/c1-11(22-23(5,6)14(2,3)4)12-7-9-13(10-8-12)15(20-21-15)16(17,18)19/h7-11H,1-6H3/t11-/m1/s1 |
InChI Key |
FUGQVZUQYQDNNC-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane typically involves multiple steps. One common approach is to start with commercially available 4-bromo-1H-indole and use simple reagents to achieve the desired product . The process involves the protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods: the use of flow microreactor systems for the synthesis of tertiary butyl esters has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the trifluoromethyl diazirine group, which can participate in photochemical reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include n-BuLi, DMF, and tert-butyl(dimethyl)silyl chloride . Reaction conditions often involve low temperatures, such as -78°C, to ensure the stability of intermediates and the desired product .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is used as a precursor for the synthesis of biologically active natural products . The compound’s unique reactivity makes it valuable for creating complex molecular structures.
Biology: In biology, the compound’s trifluoromethyl diazirine group is of interest for its potential use in photoaffinity labeling, a technique used to study protein-ligand interactions.
Medicine: In medicine, the compound’s potential applications are still being explored. Its unique chemical properties may make it useful for developing new therapeutic agents.
Industry: In industry, the compound’s synthesis using flow microreactor systems highlights its potential for scalable and sustainable production .
Mechanism of Action
The mechanism by which tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane exerts its effects is primarily through its trifluoromethyl diazirine group. This group can undergo photochemical reactions, forming reactive intermediates that can interact with various molecular targets. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogues with silyl ethers, trifluoromethyl groups, or aryl-diazirinyl motifs. Key differences lie in substituent positioning, steric bulk, and functional group reactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Diversity :
- The main compound’s diazirinyl group distinguishes it from analogues like 1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-2,2,2-trifluoroethan-1-one , which lacks photoreactivity but shares TBDMS and CF₃ motifs .
- Aprepitant derivatives () prioritize trifluoromethylphenyl and triazolone groups for receptor binding, contrasting with the diazirinyl’s crosslinking utility .
Steric and Electronic Effects: tert-Butyl[[4-(1-methyl-1-cyclopropyl)-3-(trifluoromethyl)benzyl]oxy]diphenylsilane () uses a bulkier diphenylsilyl group, reducing reactivity toward nucleophiles compared to the dimethyl variant in the main compound . The chiral ethoxy linker in the main compound may enhance enantioselective interactions in biological systems, a feature absent in non-chiral analogues like tert-butyl(ethynyl)dimethylsilane () .
Synthetic Utility :
- The TBDMS group in the main compound offers hydrolytic stability superior to less hindered silyl ethers (e.g., isopropyldimethylsilyl), as seen in ’s dihydrophenanthrene derivative .
- Diazirinyl synthesis often requires photolytic activation, whereas CF₃-containing intermediates (e.g., ) rely on cross-coupling or fluorination .
Applications :
- The main compound’s photoreactivity makes it ideal for probing protein-ligand interactions, unlike carbamate derivatives (), which are tailored for enzyme inhibition .
Biological Activity
The compound tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is a silane derivative that has garnered attention in the field of chemical biology, particularly for its potential applications in photolabeling and protein interaction studies. This article delves into its biological activity, exploring its properties, mechanisms of action, and relevant research findings.
Basic Information
- CAS Number : 87736-83-2
- Molecular Formula : C₁₅H₂₃F₃N₂OSi
- Molecular Weight : 332.437 g/mol
- Density : 1.113 g/cm³ (predicted)
- Boiling Point : 325.5 °C (predicted)
Structure
The compound features a tert-butyl group, dimethylsilyl moiety, and a trifluoromethyl-substituted diazirine, which are crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to act as a photolabeling agent. Upon exposure to UV light, the diazirine moiety can undergo photolysis to generate reactive carbene species. These species can then covalently bond with nearby biomolecules, facilitating the study of protein interactions and dynamics in living systems.
Photostability and Reactivity
Research indicates that the stability of diazirine derivatives can vary under different light conditions. A study demonstrated that modified trifluoromethylaryl diazirines exhibited significant stability under ambient light but showed varying degrees of photodecomposition when exposed to incandescent light . The following table summarizes the stability data:
| Light Condition | Days Exposed | Percentage of Unreacted Diazirine (%) |
|---|---|---|
| Ambient Light | 0 | 100 |
| 4 | 87.7 | |
| 14 | 58.1 | |
| Incandescent Light | 0 | 100 |
| 5 | 74.1 | |
| 15 | 22.5 |
Case Studies
- Protein Labeling : A study utilized a coumarin-fused diazirine as a photolabeling agent to investigate protein interactions. The fluorescence enhancement observed post-cross-linking indicated effective labeling, showcasing the potential of diazirine derivatives in studying complex biological systems .
- Cellular Uptake : Another investigation assessed the cellular uptake of trifluoromethyl-diazirine derivatives in various cell lines, revealing promising results for targeted delivery applications in drug development .
Photochemical Studies
The ability to generate reactive intermediates upon UV exposure makes this compound an invaluable tool in photochemical studies aimed at understanding molecular interactions and reaction mechanisms.
Drug Development
Given its reactivity and ability to label biomolecules selectively, this compound holds potential for developing targeted therapies, particularly in oncology where precise targeting of tumor cells is crucial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
